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Compound of Interest

Compound Name: Tetraheptylammonium chloride

CAS No.: 10247-90-2

Cat. No.: B084138 Get Quote

Executive Summary
Tetraheptylammonium Chloride (THAC) is a lipophilic quaternary ammonium salt (CAS:

10108-97-1) utilized primarily as a Phase Transfer Catalyst (PTC) and an ion-pairing reagent in

HPLC.[1] Its utility stems from the steric bulk of four heptyl chains shielding the cationic

nitrogen, facilitating the solubilization of anionic species into non-polar organic phases.

This guide provides a self-validating spectroscopic framework. By cross-referencing the

Nuclear Magnetic Resonance (NMR) integration values with Electrospray Ionization (ESI) mass

spectral data, researchers can definitively confirm molecular identity and assess solvation

states (hygroscopicity).[1]

Part 1: Molecular Identity & Structural Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b084138?utm_src=pdf-interest
https://www.benchchem.com/product/b084138?utm_src=pdf-body
https://proteomicsresource.washington.edu/protocols05/esi_background_ions_repeat_units.php
https://proteomicsresource.washington.edu/protocols05/esi_background_ions_repeat_units.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Formula

Cation Formula

Molecular Weight (Salt) 446.24 g/mol

Exact Mass (Cation) 410.4729 Da

Appearance
White waxy solid or crystals (Low MP: 38–40

°C)

Solubility Profile

Soluble in

,

, MeOH; Sparingly soluble in water.[1]

Structural Elucidation Workflow
The following diagram outlines the logical flow for validating THAC purity using the protocols

described in this guide.
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Figure 1: Step-by-step decision tree for the structural validation of Tetraheptylammonium
Chloride.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for assessing the integrity of the alkyl chains and the absence of

protonated amine impurities (triheptylamine).

Experimental Protocol
Solvent: Deuterated Chloroform (
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) is preferred to prevent micelle formation often seen in

.[1]

Concentration: 10–15 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz, )
The spectrum is characterized by the descreening effect of the positive nitrogen on the

-methylene protons.

Assignment

Chemical Shift
(

, ppm)

Multiplicity
Integration
(Theoretical)

Structural
Context

-CH 3.25 – 3.35 Broad Triplet 8H

Protons adjacent

to

.[1] Deshielded

by cationic

charge.

-CH 1.60 – 1.70 Multiplet 8H
Methylene beta

to nitrogen.[1]

Bulk CH 1.25 – 1.45 Broad Multiplet 32H

The C3–C6

methylene

envelope.[1]

Overlapping

signals.

Terminal CH 0.85 – 0.95
Triplet (

Hz)
12H

Methyl termini.[1]

Diagnostic for

chain count.

Self-Validating Interpretation[1]
The 8:12 Ratio: The most critical check is the integration ratio between the
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-CH

(3.3 ppm) and the terminal CH

(0.9 ppm). It must be 2:3 (or 8:12).

Deviation: If the methyl integral is too high, suspect contamination with lower molecular

weight alkanes or grease.

Impurity Flag: A triplet at

2.4–2.6 ppm indicates the presence of Triheptylamine (uncharged precursor), suggesting
incomplete quaternization or degradation.

Water Check: THAC is hygroscopic. In

, a sharp singlet around 1.56 ppm (variable) indicates absorbed water.

Part 3: Mass Spectrometry (MS)[1][2]
Mass spectrometry confirms the cationic mass. Because THAC is a pre-charged salt,

Electrospray Ionization (ESI) is the ideal method; it does not require protonation to be detected.

Experimental Protocol
Method: Direct Infusion ESI or LC-MS.

Ionization Mode: Positive (+).[1][2][3]

Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid high water content to prevent

suppression.

Cone Voltage: Low (20–40V) to prevent fragmentation of the alkyl chains.

Spectral Data[2][3][4][5][6][7][8][9][10]
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Ion Identity m/z (Monoisotopic) Type Notes

410.47 Molecular Ion

Base peak (100%

abundance).[1]

Corresponds to

.

857.9 Cluster

Dimer with one

chloride counter-ion.

[1] Common at high

concentrations.

Fragment 312.4

Loss of one heptyl

chain (Hoffmann

elimination in source).

[1]

Interpretation Logic[4]
Absence of

: Unlike neutral amines, you will not see an

peak.[1] The mass is exactly the cation mass (410.5), not Mass + 1.

Isotope Pattern: The peak at 410.5 should show standard Carbon-13 isotope distribution (

contribution is significant for C28).[1]

Part 4: Vibrational Spectroscopy (FT-IR)
IR is used primarily to confirm the absence of functional groups (like N-H) and verify the

aliphatic nature of the salt.

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) on the solid crystal.

Range: 4000 – 600 cm
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.

Key Absorption Bands[6][10][11]
Wavenumber (cm

)
Intensity Assignment Diagnostic Value

2950 – 2850 Strong C-H Stretch

Characteristic of long

alkyl chains

(asymmetric/symmetri

c).[1]

1470 – 1460 Medium
CH

Bend

Scissoring vibration of

the heptyl chains.[1]

~900 – 1000 Weak C-N Stretch

Skeletal vibration of

the quaternary center.

[1]

~3400 Broad O-H Stretch

Impurity Flag:

Indicates hygroscopic

water uptake.[1] Pure,

dry THAC has no

signal here.

None - N-H Stretch

Purity Flag: Absence

of peaks at 3300–

3500 cm

confirms no amine

salts are present.[1]

Part 5: Application Context (Ion Pairing)[1]
Understanding the spectroscopy aids in drug development applications, specifically Ion-Pair

Chromatography. THAC is used to retain anionic drugs (e.g., sulfonates, carboxylates) on

Reverse Phase (C18) columns.[1]

Mechanism of Action
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The THAC cation pairs with the anionic drug, forming a neutral, lipophilic complex that

partitions into the stationary phase.
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Figure 2: Mechanism of ion-pair formation facilitating the retention of polar anionic drugs.[1]

Troubleshooting via Spectroscopy:

If retention times drift in HPLC, run an NMR of the mobile phase additive. Degradation of

THAC (loss of heptyl chain) will shift the equilibrium. Look for the "triheptylamine" impurity

peak at 2.4 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

